molecular formula C11H14O2 B1388347 (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol CAS No. 38002-93-6

(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol

Cat. No. B1388347
CAS RN: 38002-93-6
M. Wt: 178.23 g/mol
InChI Key: UGPFVEHEGNFEEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. The compound 1-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone (4a) was prepared from 1-(4-hydroxyphenyl)ethanone in three steps. Subsequently, 2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-2-(1,2,4-triazol-1-methyl)-1,3-dioxolane (1a~1l) were synthesized from compounds 4a4c .


Molecular Structure Analysis

The molecular formula of “(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol” is C11H14O2 .


Physical And Chemical Properties Analysis

The molecular weight of “(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol” is 178.23 .

Scientific Research Applications

Agricultural Fungicides

This compound has been utilized in the synthesis of molecules with fungicidal properties. Specifically, derivatives containing 1,2,4-triazole and 1,3-dioxolane moieties have shown significant inhibitory activity against crop fungi such as Sclerotinia sclerotiorum . These derivatives can be used to protect crops from fungal infections, thereby improving yield and food security.

Pesticide Development

The benzofuran core of the compound is of interest in the development of pesticides. Its structural analogs have been explored for their potential to act as pesticides, providing a broad spectrum of biological activity that could be crucial for managing pest populations in agricultural settings .

Plant Growth Regulators

Compounds derived from (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol have been investigated for their role as plant growth regulators. These substances can influence the growth and development of plants, which is essential for optimizing agricultural practices .

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as a precursor for the synthesis of various dihydrobenzofuran derivatives. These derivatives are valuable for their potential bioactivity and could be used in the development of new pharmaceuticals .

Medicinal Chemistry

The dihydrobenzofuran moiety is a common feature in many bioactive molecules. Derivatives of (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol are being explored for their medicinal properties, including their use in drug discovery and development processes .

Future Directions

The future directions for the research on this compound could involve exploring its potential applications in various fields such as medicine, materials science, and environmental studies. Additionally, its fungicidal activities could be further investigated, as some related compounds have shown potent activities against selected fungi .

Mechanism of Action

Target of Action

Compounds containing benzofuran and 1,2,4-triazole moieties, which are present in this compound, have been known for their broad spectrum of biological activities, especially in the agricultural field .

Mode of Action

It is known that benzofuran and 1,2,4-triazole derivatives have been used as fungicides, pesticides, and plant growth regulators . Therefore, it can be inferred that this compound might interact with its targets to inhibit the growth of fungi or pests, or regulate plant growth.

Biochemical Pathways

Given the fungicidal activity of benzofuran and 1,2,4-triazole derivatives , it can be inferred that this compound might affect the biochemical pathways related to the growth and development of fungi or pests.

Result of Action

It is known that benzofuran and 1,2,4-triazole derivatives have been used as fungicides, pesticides, and plant growth regulators . Therefore, it can be inferred that this compound might have similar effects at the molecular and cellular level.

properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPFVEHEGNFEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252050
Record name 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38002-93-6
Record name 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38002-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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